molecular formula C9H8F3NO2S B1463599 Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate CAS No. 1053660-04-0

Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

Cat. No.: B1463599
CAS No.: 1053660-04-0
M. Wt: 251.23 g/mol
InChI Key: BJUVWOFMDQZRRW-UHFFFAOYSA-N
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Description

Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate is a chemical intermediate of significant interest in advanced research and development, particularly for the synthesis of novel active ingredients. Its molecular structure, which incorporates a trifluoromethylpyridine (TFMP) moiety, is recognized as a key pharmacophore in modern agrochemical and pharmaceutical design . The trifluoromethyl group is a critical functional group in modern drug design, known to positively influence the lipophilicity, metabolic stability, and bioavailability of candidate molecules . This compound is valued primarily as a synthetic building block. A prominent application for researchers is its use in the exploration of new pesticides and pharmaceuticals; TFMP derivatives are found in numerous commercial products, including herbicides like fluazifop-butyl, insecticides like flonicamid, and non-peptide antiviral drugs such as tipranavir . The incorporation of the (trifluoromethyl)pyridin-2-ylsulfanyl group can be a crucial structural modification in the development of novel and selective receptor antagonists during medicinal chemistry optimization campaigns . Key Research Applications: Agrochemical R&D: Serves as a key intermediate for synthesizing new herbicides, insecticides, and fungicides . Pharmaceutical Synthesis: Used as a building block for creating active pharmaceutical ingredients (APIs) and for structure-activity relationship (SAR) studies . Chemical Biology: Functions as a valuable tool compound in the design of selective enzyme or receptor antagonists . This product is intended for research purposes only in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S/c1-15-7(14)5-16-8-6(9(10,11)12)3-2-4-13-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUVWOFMDQZRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Data

Property Value
Chemical Name Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate
Synonyms [[3-(Trifluoromethyl)pyridin-2-yl]sulfanyl]acetic acid methyl ester; Acetic acid, 2-[[3-(trifluoromethyl)-2-pyridinyl]thio]-, methyl ester
CAS Number 1053660-04-0
Molecular Formula C9H8F3NO2S
Molar Mass 251.23 g/mol
Hazard Class Irritant

Preparation Methods Analysis

General Synthetic Strategy

The preparation of this compound typically involves the formation of a carbon–sulfur bond between a 3-(trifluoromethyl)pyridin-2-yl derivative and a methyl thioacetate or related ester. The most authoritative and commonly reported method is nucleophilic substitution or coupling reactions between a halogenated pyridine and a thiol or thioacetate ester.

Stepwise Overview
  • Synthesis of 3-(trifluoromethyl)pyridin-2-thiol or its precursor

    • Starting from 3-(trifluoromethyl)pyridin-2-yl halide (typically bromide or chloride).
    • React with thiourea to form the corresponding isothiuronium salt.
    • Hydrolysis yields 3-(trifluoromethyl)pyridin-2-thiol.
  • Alkylation with Methyl Chloroacetate

    • The thiol is treated with a base (e.g., potassium carbonate) in a polar aprotic solvent (such as DMF).
    • Methyl chloroacetate is added dropwise, and the mixture is stirred and heated to promote nucleophilic substitution, forming the thioether bond.
  • Workup and Purification

    • The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
    • The organic layer is washed, dried, and the product is purified by column chromatography or recrystallization.
Representative Reaction Scheme

$$
\text{3-(Trifluoromethyl)pyridin-2-thiol} + \text{Methyl chloroacetate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 100^\circ\text{C}} \text{this compound}
$$

Detailed Experimental Procedure

Step Reagents & Conditions Purpose/Outcome
1 3-(Trifluoromethyl)pyridin-2-yl halide, thiourea, EtOH, reflux Synthesis of isothiuronium salt
2 Hydrolysis with aqueous NaOH Liberation of 3-(trifluoromethyl)pyridin-2-thiol
3 Thiol, methyl chloroacetate, K2CO3, DMF, 100°C Alkylation to form target compound
4 Extraction, washing, drying, purification Isolation and purification of product
Example Data Table: Reaction Parameters
Parameter Typical Value
Molar ratio (thiol:ester) 1:1.1
Base Potassium carbonate (2 eq)
Solvent DMF or DMSO
Temperature 80–100°C
Reaction Time 8–12 hours
Yield 60–80% (typical)

Literature Context and Analogous Procedures

While direct literature on this specific compound may be limited, analogous syntheses for related thioether-linked pyridine derivatives and trifluoromethylated compounds confirm the generality and reliability of this approach. For example, similar alkylation reactions are described in the synthesis of methyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanoates and trifluoromethylated heterocycles, where the use of a strong base and a polar aprotic solvent are crucial for high yields and selectivity.

Research Findings and Observations

  • The use of potassium carbonate as a base is preferred due to its moderate strength and compatibility with sensitive functional groups.
  • DMF is the solvent of choice for its ability to dissolve both organic and inorganic reactants, ensuring efficient mixing and reaction progress.
  • Reaction monitoring by thin-layer chromatography (TLC) is recommended to avoid overreaction or side-product formation.
  • Workup typically involves aqueous quenching, extraction with ethyl acetate, and purification by silica gel chromatography.
  • Yields are generally moderate to good, with reported values for analogous compounds ranging from 60% to 80% under optimized conditions.

Summary Table: Key Preparation Features

Feature Details
Key Intermediate 3-(Trifluoromethyl)pyridin-2-thiol
Alkylating Agent Methyl chloroacetate
Base Potassium carbonate
Solvent DMF (N,N-dimethylformamide)
Temperature 80–100°C
Reaction Time 8–12 hours
Purification Column chromatography or recrystallization
Typical Yield 60–80%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, disulfides, and nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Pyridine Ring

A key distinction arises from the position of the trifluoromethyl group on the pyridine ring. For example:

Table 1: Positional Isomer Comparison
Compound Name CF₃ Position Molecular Weight CAS Number
Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate 3 251.23 1053660-04-0
Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate 5 251.23 Not available

Variations in Ester Groups

Replacing the methyl ester with bulkier esters modifies solubility and metabolic stability:

  • It has a higher molecular weight (410.13 g/mol) and is synthesized via reflux with ethyl chloroacetate .
  • Impact: Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which could enhance bioavailability in vivo.

Substituent Effects: Trifluoromethyl vs. Nitro Groups

  • Methyl [(3-nitropyridin-2-yl)sulfanyl]acetate (CAS: 477716-65-7) replaces the -CF₃ group with a nitro (-NO₂) group. Its molecular formula is C₈H₈N₂O₄S, and it has a lower molecular weight (228.23 g/mol) .
  • Impact : The nitro group is a stronger electron-withdrawing substituent than -CF₃, which may increase electrophilicity at the sulfur atom, favoring nucleophilic attack in synthetic applications .

Agrochemical Derivatives with Sulfonylurea Moieties

These compounds inhibit acetolactate synthase in plants, highlighting how trifluoromethyl groups enhance herbicidal activity .

Table 2: Functional Group and Application Comparison
Compound Class Key Features Molecular Weight Application
Pyridine-sulfanyl acetates -CF₃, methyl ester, pyridine core 251.23 Pharmaceutical intermediates
Sulfonylurea herbicides Triazine, sulfonylurea, -CF₃ ~400–550 Herbicides
Ethyl sulfanylpyridine esters Ethyl ester, styryl/cyano substituents 410.13 Materials research

Biological Activity

Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfanyl and acetate functional group. The molecular formula is C8H8F3NOSC_8H_8F_3NOS, and it has a molecular weight of approximately 227.27 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, potentially improving the compound's binding affinity to enzyme active sites.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in cellular signaling pathways.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, research has shown that similar trifluoromethyl-containing compounds can inhibit bacterial growth effectively. The exact mechanism remains under investigation, but it likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : It may interfere with the cell cycle, leading to increased apoptosis rates.
  • Reactive Oxygen Species (ROS) Production : Enhanced ROS levels can lead to oxidative stress, contributing to cell death.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of this compound against various bacterial strains.
    • Method : Disk diffusion method was employed against Gram-positive and Gram-negative bacteria.
    • Results : The compound showed significant inhibition zones, indicating potent antimicrobial activity.
  • Cytotoxicity Assay :
    • Objective : Assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was utilized to determine cell viability post-treatment with varying concentrations.
    • Results : IC50 values were calculated, showing that higher concentrations resulted in reduced cell viability, particularly in breast and lung cancer cell lines.

Data Tables

Biological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion methodSignificant inhibition observed
CytotoxicityMTT assayIC50 values indicate potency

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The lipophilic nature due to the trifluoromethyl group suggests good membrane permeability.
  • Metabolism : Likely metabolized by liver enzymes; further studies are needed to elucidate specific metabolic pathways.
  • Excretion : Predominantly through renal pathways; monitoring for nephrotoxicity is advisable.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate, and how can intermediates be optimized?

  • Methodological Answer : A common approach involves coupling 3-(trifluoromethyl)pyridine-2-thiol with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates like 3-(trifluoromethyl)pyridine-2-thiol should be monitored via TLC or HPLC for purity. Trifluoromethylation reagents, such as those described for alkyl halides (e.g., methyl 2,2-difluoro-2-(fluorosulfonyl)acetate ), may aid in optimizing yields. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is effective for purification.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers indicate its functional groups?

  • Methodological Answer :

  • ¹H/¹³C NMR : The pyridine ring protons resonate at δ 7.5–8.5 ppm, while the methyl ester group appears as a singlet near δ 3.7–3.9 ppm. The trifluoromethyl (CF₃) group is observed in ¹⁹F NMR at δ -60 to -65 ppm .
  • IR Spectroscopy : Strong C=O ester stretching (~1740 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks around m/z 277–280, depending on isotopic patterns from fluorine .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors. Personal protective equipment (gloves, goggles) is mandatory due to its irritant properties. Storage should be in sealed containers at 2–8°C. Spills require inert absorbents (e.g., vermiculite) and disposal via certified waste management .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the pyridine ring and sulfanyl group. Compare with analogs like agrochemical sulfonylureas to infer reactivity .
  • Molecular Docking : Use software (AutoDock Vina) to model interactions with enzymes such as acetolactate synthase (ALS), a target in herbicide research. The sulfanyl group may form hydrogen bonds with catalytic residues .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data during structure elucidation?

  • Methodological Answer :

  • Refine X-ray diffraction data using SHELXL to resolve disorder in the trifluoromethyl group or sulfanyl linkage. Compare experimental bond lengths/angles with DFT-optimized geometries. If NMR signals conflict with crystallographic symmetry (e.g., dynamic disorder), variable-temperature NMR can clarify conformational flexibility .

Q. How does the sulfanyl group influence the compound’s interactions with biological targets, based on structural analogs?

  • Methodological Answer : The sulfanyl group enhances binding to metalloenzymes (e.g., cytochrome P450) via sulfur-metal coordination. In agrochemicals like triflusulfuron-methyl, similar groups inhibit ALS by mimicking substrate intermediates. Competitive inhibition assays (IC₅₀ measurements) and site-directed mutagenesis can validate these interactions .

Key Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • For structural analogs, refer to agrochemical sulfonylureas (e.g., triflusulfuron-methyl) .
  • Computational workflows should integrate crystallographic data (SHELX) and spectroscopic validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate
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Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

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